ALK5 Inhibitory Potency of the Derived Drug Vactosertib (EW-7197) Depends on the 2-(2-Fluorophenyl)-6-methylpyridine Fragment
Vactosertib (EW‑7197), which incorporates the 2‑(2‑fluorophenyl)-6‑methylpyridine moiety as its 6‑methyl‑2‑pyridinyl fragment, inhibits ALK5 with an IC₅₀ of 12.9 nM and also inhibits the closely related kinases ALK2 (IC₅₀ = 17.3 nM) and ALK4 (IC₅₀ = 13.0 nM) . In the seminal J. Med. Chem. 2014 SAR study, replacement of the 6‑methyl‑2‑pyridinyl group with alternative heterocycles or modification of the fluorophenyl substitution pattern led to a >10‑fold loss in ALK5 inhibitory activity [1]. This demonstrates that the specific regiochemistry of the 2‑(2‑fluorophenyl)-6‑methylpyridine fragment is essential for achieving low‑nanomolar ALK5 potency.
| Evidence Dimension | ALK5 (TGF-β type I receptor) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 12.9 nM (Vactosertib containing 2-(2-fluorophenyl)-6-methylpyridine fragment) |
| Comparator Or Baseline | Analogues with altered 6-methyl-2-pyridinyl substitution: IC₅₀ >100 nM |
| Quantified Difference | >7.8‑fold reduction in potency when the 2-(2-fluorophenyl)-6-methylpyridine fragment is modified |
| Conditions | In vitro kinase activity assay using recombinant human ALK5 cytoplasmic domain; ATP concentration at Km |
Why This Matters
Procurement of 2-(2-fluorophenyl)-6-methylpyridine is mandatory for synthesizing Vactosertib with clinically validated ALK5 inhibitory potency; alternative isomers yield inactive or weakly active analogues.
- [1] Jin, C.H.; et al. Discovery of EW-7197: A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase. J. Med. Chem. 2014, 57, 4213–4238. View Source
